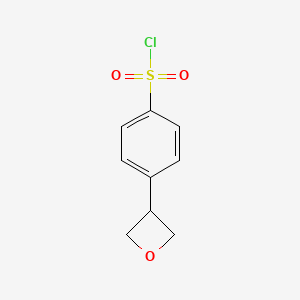
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride is an organic compound featuring a benzene ring substituted with an oxetane ring and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Oxetan-3-yl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 4-(Oxetan-3-yl)benzenesulfonyl chloride
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Ring-Opening Reactions: Acidic or basic catalysts, often at elevated temperatures.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Formed from nucleophilic substitution with alcohols.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, particularly in the development of pharmaceuticals.
Materials Science: Employed in the synthesis of polymers and advanced materials with unique properties.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The oxetane ring can undergo ring-opening reactions, which can be exploited in various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of an oxetane ring.
4-Methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of an oxetane ring.
4-Chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of an oxetane ring.
Uniqueness
4-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and physicochemical properties. The oxetane ring can undergo ring-opening reactions, providing additional synthetic versatility compared to its analogs.
Properties
Molecular Formula |
C9H9ClO3S |
|---|---|
Molecular Weight |
232.68 g/mol |
IUPAC Name |
4-(oxetan-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8H,5-6H2 |
InChI Key |
MUIKBHWQNULKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















